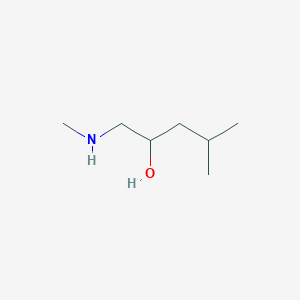

4-Methyl-1-(methylamino)pentan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

4-methyl-1-(methylamino)pentan-2-ol |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(9)5-8-3/h6-9H,4-5H2,1-3H3 |

InChI Key |

MVPSNMHWIBZWHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CNC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 1 Methylamino Pentan 2 Ol

Chemo- and Regioselective Synthetic Routes

The construction of the 4-Methyl-1-(methylamino)pentan-2-ol scaffold requires precise control over the formation of both the carbon-nitrogen and carbon-oxygen bonds at specific positions. Modern synthetic methods prioritize efficiency, selectivity, and the use of environmentally benign processes to achieve this.

Reductive Amination Strategies from Ketoenamine Precursors

Reductive amination, also known as reductive alkylation, stands as one of the most versatile and widely employed methods for forming carbon-nitrogen bonds. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. researchgate.netresearchgate.net

For the synthesis of this compound, the process would commence with the reaction of 4-methyl-2-pentanone (B128772) and methylamine (B109427). This reaction proceeds through an imine intermediate that is subsequently reduced. A variety of reducing agents can be employed, each with specific advantages. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this reduction step. researchgate.net Stepwise procedures, where the imine is formed first in a solvent like methanol (B129727) and then reduced, can be utilized to minimize side reactions such as dialkylation. organic-chemistry.org

Recent advancements have focused on developing more efficient and greener protocols. For instance, solvent-free reductive amination using sodium borohydride activated by solid acids like boric acid or p-toluenesulfonic acid has been described as a simple and convenient procedure. researchgate.net Furthermore, borane-trimethylamine has been shown to be an effective reducing agent for these transformations. organic-chemistry.org

Table 1: Comparison of Reductive Amination Conditions

| Reducing System | Substrates | Conditions | Key Advantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones, Amines | Typically in alcoholic solvents (e.g., Methanol) | Readily available, cost-effective, good yields. researchgate.netorganic-chemistry.org |

| NaBH₄ / Solid Acid | Aldehydes/Ketones, Amines | Solvent-free, room temperature | Environmentally friendly, simple procedure. researchgate.net |

| Borane-trimethylamine | Aldehydes/Ketones, Amines | Solvent-free | Efficient reduction under mild, metal-free conditions. organic-chemistry.org |

| Triethylsilane / Pd/C | Aldehydes/Ketones, Amines | In water using nanomicelles | Mild conditions, high yields, broad substrate scope. organic-chemistry.org |

Stereo- and Enantioselective Synthesis of this compound

The structure of this compound contains two stereogenic centers, meaning it can exist as four distinct stereoisomers. The selective synthesis of a single stereoisomer is a significant challenge that requires sophisticated asymmetric strategies. These strategies can be broadly categorized into reagent-controlled, substrate-controlled, and auxiliary-controlled methods. diva-portal.org

One of the most direct routes to enantiomerically pure β-amino alcohols is the Sharpless asymmetric aminohydroxylation, although it can sometimes suffer from moderate yields due to regioselectivity issues. diva-portal.org A more common approach involves the stereoselective addition of nucleophiles to imines. For example, highly stereoselective Mannich-type reactions using α-alkoxy enolates can afford amino alcohols with excellent enantioselectivity, where the choice of protecting group on the enolate can direct the synthesis towards either syn or anti diastereomers. diva-portal.org

Biocatalysis offers a powerful and green alternative for creating chiral centers. A one-pot, two-step enzymatic process can be used to synthesize all four stereoisomers of a related compound, 4-methylheptan-3-ol, from an unsaturated ketone. mdpi.com This involves an initial enantioselective reduction of a carbon-carbon double bond by an ene-reductase (ER), followed by a stereoselective reduction of the ketone by an alcohol dehydrogenase (ADH). mdpi.com By selecting the appropriate combination of enzymes, each of the four possible stereoisomers can be accessed with high purity. mdpi.com A similar biocatalytic cascade could be envisioned for the synthesis of this compound from a suitable unsaturated precursor.

Exploration of Novel Catalytic Systems in Amination and Reduction

The development of novel catalysts is crucial for improving the efficiency, selectivity, and sustainability of synthetic routes. In the context of reductive amination, significant progress has been made. Cp*Ir (pentamethylcyclopentadienyl iridium) complexes have been shown to effectively catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source under transfer hydrogenation conditions. organic-chemistry.org Another approach utilizes heterogeneous Rh/Pt bimetallic nanoparticles, which can catalyze the reductive cross-amination between imines and alkylamines under mild conditions. organic-chemistry.org

For the reduction step, palladium on carbon (Pd/C) has been used in conjunction with triethylsilane in aqueous nanomicelles to facilitate the reductive amination of a wide range of substrates in high yields. organic-chemistry.org In the realm of biocatalysis, ene-reductases (ER) and alcohol dehydrogenases (ADH) represent a sophisticated catalytic system for the stereoselective synthesis of chiral alcohols, using a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration. mdpi.com

Multi-Component Reaction Approaches to Amino Alcohols

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly valued for their atom economy and operational simplicity. nih.govnih.gov Several MCRs have been developed for the synthesis of β-amino alcohols.

One notable method is a titanium-mediated three-component reaction. nih.gov In this process, an amine, a ketone, and a source of nucleophilic radicals are combined in a one-pot synthesis. nih.gov The reaction, promoted by a TiCl₄/Zn/t-BuOOH system, involves the in-situ formation of a ketimine, followed by the addition of a ketyl radical. nih.gov This approach is advantageous as it does not require pre-formation of the imine or strictly anhydrous conditions. nih.govacs.org

Another powerful strategy is the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. diva-portal.orgdiva-portal.org This three-component reaction can produce syn-α-hydroxy-β-amino esters with high yields and excellent diastereoselectivity. diva-portal.orgdiva-portal.org Such methods provide rapid access to complex amino alcohol structures from simple starting materials.

Precursor Chemistry and Intermediate Derivatization for this compound Synthesis

The availability and synthesis of key starting materials are fundamental to any synthetic campaign. The primary precursors for the synthesis of this compound are based on the pentanone and pentanol (B124592) carbon skeleton.

Synthesis of Key Pentanone and Pentanol Intermediates

The logical ketone precursor for the target molecule is 4-methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK). nih.gov MIBK is a widely used industrial solvent that can be synthesized by several methods. A primary industrial route is the hydrogenation of mesityl oxide over a nickel catalyst at elevated temperatures (160–190°C). chemicalbook.comchemicalbook.com

The corresponding alcohol intermediate is 4-methyl-2-pentanol, also known as methyl isobutyl carbinol (MIBC). wikipedia.orgchemspider.com This compound is readily prepared by the reduction of 4-methyl-2-pentanone. google.com Industrially, this is often achieved through catalytic hydrogenation. In a laboratory setting, this reduction can be accomplished with a variety of reducing agents. Furthermore, MIBC can be produced from the waste streams of processes that use MIBK as a solvent, offering an economical and sustainable sourcing option. google.com

Derivatization of these intermediates can open up alternative synthetic pathways. For example, 4-methylpentan-2-ol can be converted to its corresponding haloalkane, such as 2-bromo-4-methylpentane, using reagents like phosphorus tribromide (PBr₃). chemicalforums.com Such halogenated intermediates can then undergo nucleophilic substitution with methylamine to form the desired amino group, followed by a separate step to introduce the hydroxyl functionality.

Generation and Reactivity of Ketoenamine Building Blocks

A pivotal strategy in the synthesis of this compound involves the use of a ketoenamine intermediate. This approach begins with the reaction of a diketone, specifically acetylacetone (B45752) (also known as 2,4-pentanedione), with methylamine. This condensation reaction, typically conducted at a controlled temperature of 15-20°C, yields the ketoenamine, 4-(methylamino)pent-3-en-2-one. organic-chemistry.org

Ketoenamines are structurally characterized by a nitrogen atom double-bonded to a carbon, which is conjugated with the carbonyl group. The nitrogen atom's lone pair of electrons participates in resonance, creating a nucleophilic α-carbon, which makes these compounds versatile intermediates in organic synthesis. rsc.org

| Step | Starting Materials | Intermediate Product | Final Product | Key Reagents & Conditions |

|---|---|---|---|---|

| 1. Ketoenamine Formation | Acetylacetone, Aqueous Methylamine | 4-(methylamino)pent-3-en-2-one | - | Stirred for 2-3 hours at 15-20°C organic-chemistry.org |

| 2. Reduction | 4-(methylamino)pent-3-en-2-one | - | This compound | Nickel-Aluminium Alloy in an aqueous solution of an inorganic base organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

Modern synthetic routes for this compound increasingly incorporate the principles of green chemistry, aiming to reduce environmental impact by minimizing solvent use and enabling catalyst recycling.

A significant advancement in the synthesis of this compound is the utilization of aqueous media. The reduction of the ketoenamine intermediate using a nickel-aluminium alloy is performed in an aqueous solution of an inorganic base. organic-chemistry.org This approach is highly advantageous as it replaces volatile and often hazardous organic solvents with water, which is non-toxic, non-flammable, and inexpensive. nih.govacs.org The use of water as a solvent is a cornerstone of green chemistry. nih.gov

While the specific synthesis from the ketoenamine is performed in an aqueous solution, broader research into amino alcohol synthesis supports the viability of both aqueous and solvent-free conditions. For instance, the aminolysis of epoxides to yield β-amino alcohols has been successfully demonstrated in water without the need for any catalyst. organic-chemistry.org Furthermore, other studies have shown that zinc(II) perchlorate (B79767) hexahydrate can efficiently catalyze the opening of epoxides by amines under solvent-free conditions, offering another green alternative for the general synthesis of amino alcohols. organic-chemistry.org These methodologies highlight a trend towards eliminating organic solvents in the synthesis of this class of compounds.

The reducing agent used in the conversion of the ketoenamine to this compound is a nickel-aluminium alloy, a form of Raney nickel. organic-chemistry.orgsciencemadness.org Raney nickel is a heterogeneous catalyst, meaning it exists in a different phase (solid) from the reactants (liquid). This property is a major advantage as it simplifies the separation of the catalyst from the reaction mixture post-synthesis, typically through simple filtration. worktribe.com

The ability to easily recover the catalyst is crucial for its reuse, which offers significant economic and environmental benefits. feature-tec.com.sg Studies have focused on developing efficient protocols for the quantitative and hazard-free recycling of Raney nickel catalysts. rsc.org Due to its pyrophoric nature (spontaneously igniting in air), specialized handling is required. feature-tec.com.sg Modern recovery techniques, such as magnetic filtration, can overcome this challenge by separating the catalyst while a liquid layer protects it from air contact, allowing for the direct recycling of the highly active catalyst. feature-tec.com.sg Alternatively, used Raney nickel can be deactivated and then reprocessed to recover nickel oxide, which can be used in other industrial applications, thus reducing waste and promoting a circular economy. p2infohouse.org The development of polymer-supported Raney nickel catalysts also shows promise in creating more eco-friendly preparation and recycling processes. nih.gov

Comprehensive Spectroscopic and Crystallographic Elucidation of 4 Methyl 1 Methylamino Pentan 2 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-Methyl-1-(methylamino)pentan-2-ol, a combination of one- and two-dimensional techniques allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A complete assignment of the ¹H and ¹³C NMR spectra is achieved through the systematic application of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H1 and H2, H2 and H3, and H3 and H4, establishing the connectivity of the pentane (B18724) backbone. Further correlations would be observed between H4 and the two H5 methyl protons, as well as between the N-H proton and the N-methyl protons (H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of each carbon atom based on the previously assigned proton signals. For instance, the proton signal for the hydroxymethine group (H2) would correlate with the C2 carbon signal.

The expected ¹H and ¹³C chemical shifts and key HMBC correlations are summarized in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on structure and known chemical shift ranges.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₂ | ~2.5 - 2.7 | ~55-60 |

| 2 | CH | ~3.8 - 4.0 | ~68-72 |

| 3 | CH₂ | ~1.3 - 1.5 | ~45-50 |

| 4 | CH | ~1.6 - 1.8 | ~24-28 |

| 5 | CH₃ | ~0.9 | ~22-24 |

| 6 | N-CH₃ | ~2.4 | ~35-40 |

| - | OH | Variable | - |

| - | NH | Variable | - |

Table 2: Key Predicted HMBC Correlations

| Proton(s) | Correlated Carbon(s) |

| H1 | C2, C3, C6 |

| H2 | C1, C3, C4 |

| H5 | C3, C4 |

| H6 | C1 |

Given that this compound possesses two chiral centers (at C2 and C4), it can exist as four possible stereoisomers (two pairs of enantiomers). NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the relative and absolute stereochemistry. researchgate.net

Chiral Derivatizing Agents (CDAs): The alcohol or secondary amine functional group can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters or amides. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and, potentially, the assignment of the absolute configuration of the original molecule. researchgate.net

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent, like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, can be added to the NMR sample. researchgate.net The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces chemical shift non-equivalence for the protons near the chiral centers, allowing for the determination of enantiomeric purity and aiding in stereochemical assignment without chemical modification of the substrate. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes in molecules that occur on the NMR timescale. researchgate.net For this compound, potential dynamic processes include hindered rotation around the C-N bonds and the interconversion of different conformers of the pentane backbone. By recording NMR spectra at various temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the interconversion is slow, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) and other thermodynamic parameters for the conformational process. researchgate.net

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, confirming the presence of key functional groups and offering insights into intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net

The spectra of this compound would be characterized by the following key vibrational bands:

O-H and N-H Stretching: A broad band in the FTIR spectrum between 3200 and 3600 cm⁻¹ is characteristic of O-H and N-H stretching vibrations involved in hydrogen bonding. The breadth of this band is indicative of the different hydrogen-bonded states present in the sample.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear in the region of 2850-3000 cm⁻¹.

N-H Bending: The N-H bending vibration typically appears around 1590-1650 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the secondary alcohol would be prominent in the 1050-1150 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Analysis of the O-H and N-H stretching bands can provide detailed information about hydrogen bonding. In the condensed phase, these groups act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions. The shift of these bands to lower frequencies and their broadening compared to the gas phase is direct evidence of such interactions. mdpi.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H stretch (H-bonded) | FTIR | 3200 - 3600 | Strong, Broad |

| C-H stretch (aliphatic) | FTIR/Raman | 2850 - 3000 | Strong |

| N-H bend | FTIR | 1590 - 1650 | Medium |

| C-O stretch | FTIR | 1050 - 1150 | Strong |

| C-N stretch | FTIR | 1020 - 1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₁₅NO), the calculated exact mass is 117.1154 u.

Electron Ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙), which is often unstable and undergoes fragmentation. chemguide.co.uklibretexts.org The fragmentation pattern provides valuable structural information. For this compound, the predominant fragmentation is expected to be α-cleavage, which is the cleavage of the bond adjacent to the heteroatom (N or O). miamioh.edu

Key expected fragmentation pathways include:

α-cleavage adjacent to the nitrogen atom: Cleavage of the C1-C2 bond would result in the formation of a stable iminium ion [CH₂=NHCH₃]⁺ at m/z 44. This is often a very prominent peak in the mass spectra of N-methylamines.

α-cleavage adjacent to the oxygen atom: Cleavage of the C2-C3 bond could lead to a fragment at m/z 73.

Loss of a methyl group: Loss of a methyl radical from the isobutyl group would produce an ion at m/z 102.

Loss of water: Dehydration of the molecular ion could lead to a fragment at m/z 99.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 117 | [C₆H₁₅NO]⁺˙ | Molecular Ion |

| 102 | [C₅H₁₂NO]⁺ | Loss of •CH₃ |

| 99 | [C₆H₁₃N]⁺˙ | Loss of H₂O |

| 73 | [C₄H₉O]⁺ | α-cleavage at C2-C3 |

| 44 | [C₂H₆N]⁺ | α-cleavage at C1-C2 (base peak) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While solution-state techniques like NMR are powerful, single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. nih.gov Although a crystal structure for this compound is not publicly available, a hypothetical analysis can be made based on its functional groups.

A successful crystallographic analysis would reveal:

Molecular Conformation: The precise conformation of the pentane backbone and the relative orientation of the substituents in the solid state.

Stereochemistry: The absolute configuration of the chiral centers (C2 and C4) would be unequivocally determined.

For analogous structures, such as certain cathinone derivatives, X-ray studies have been crucial in confirming the molecular structure and understanding the packing forces, which are dominated by hydrogen bonds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For this compound, which is a saturated aliphatic amino alcohol, the UV-Vis spectrum is characterized by the absence of significant chromophores, such as conjugated π-systems. Consequently, strong absorptions in the typical analytical range of 200–800 nm are not anticipated. The electronic transitions that do occur are of high energy, thus absorbing at shorter wavelengths, typically in the far-UV region.

The primary electronic transitions possible for this compound involve the excitation of electrons from sigma (σ) bonding orbitals and non-bonding (n) lone pair orbitals to anti-bonding sigma (σ*) orbitals.

Detailed Research Findings on Electronic Transitions

The structure of this compound contains two heteroatoms, nitrogen and oxygen, both of which possess lone pairs of non-bonding electrons (n-electrons). The molecule is otherwise composed of single covalent bonds (σ-bonds).

The possible electronic transitions are:

σ → σ* Transitions : These transitions involve exciting an electron from a sigma bonding orbital to a corresponding anti-bonding orbital. Such transitions require a large amount of energy and therefore occur at very short wavelengths, typically below 150 nm. uobabylon.edu.iq These high-energy transitions are outside the range of standard UV-Vis spectrophotometers and are of limited utility for routine structural analysis.

n → σ* Transitions : These transitions involve promoting an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding σ* orbital. These are the lowest energy transitions for saturated compounds containing heteroatoms. uobabylon.edu.iqyoutube.com For simple, saturated aliphatic amines and alcohols, these transitions typically occur in the far-UV region, with absorption maxima appearing around or below 200 nm. libretexts.orgacs.org These absorptions are characteristically of low molar absorptivity (ε). Specifically, simple alcohols exhibit a weak absorption band around 183 nm in the gas phase, which is shifted to even shorter wavelengths (a blue shift) in condensed phases due to hydrogen bonding. acs.org Similarly, alkyl amines absorb in the region around 200 nm. libretexts.org

The expected electronic transitions for this compound are summarized in the table below.

| Functional Group | Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Secondary Amine | -NH- | n → σ | ~195 - 205 | Low |

| Secondary Alcohol | -OH | n → σ | ~180 - 190 | Low |

| Alkane Skeleton | C-C, C-H | σ → σ* | < 150 | Moderate |

Investigations into Tautomerism

Tautomerism is a form of isomerism where molecules exist as a mixture of two or more readily interconvertible structures, which differ in the position of a proton and the location of electrons. UV-Vis spectroscopy is a valuable tool for investigating tautomeric equilibria because different tautomers typically possess distinct electronic configurations and thus exhibit different absorption spectra. By analyzing the UV-Vis spectrum under various conditions, such as in different solvents, at varying temperatures, or at different pH values, shifts in the equilibrium can be monitored. slideshare.net

For a saturated aliphatic amino alcohol like this compound, there are no common, stable tautomeric forms such as keto-enol or imine-enamine pairs, as these require the presence of π-bonds adjacent to the tautomerizable proton. The molecule exists predominantly in its single constitutional form under standard conditions.

Theoretically, if a tautomeric equilibrium were to exist for this compound, UV-Vis spectroscopy could be employed to study it. For instance, a hypothetical equilibrium could involve a proton shift between the nitrogen and oxygen atoms. The two resulting tautomers would likely have slightly different chromophoric properties, leading to distinct absorption maxima. A change in solvent polarity could potentially stabilize one form over the other, resulting in a measurable change in the absorption spectrum, such as the appearance or disappearance of a band or a shift in λmax. slideshare.net However, given the chemical nature of the compound, such an equilibrium is not expected to be significant, and to date, no research has reported tautomerism in this compound.

Theoretical and Computational Chemistry Investigations of 4 Methyl 1 Methylamino Pentan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and optimized geometry.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the electronic structure and ground state properties of medium-sized molecules like 4-Methyl-1-(methylamino)pentan-2-ol. A typical DFT study would involve:

Functional and Basis Set Selection: Choosing an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is the first step. The choice depends on the properties of interest and the desired accuracy.

Geometry Optimization: The calculation would find the lowest energy arrangement of atoms, providing key structural parameters.

Electronic Properties: From the optimized geometry, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) would be determined. These are crucial for predicting reactivity.

While no specific DFT studies on this compound have been published, public databases like PubChem provide some computed properties derived from automated DFT-based methods. nih.gov

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are often used to benchmark DFT results or for systems where electron correlation is particularly important. A dedicated study would be required to generate and analyze data from these high-level calculations for this compound, but no such studies are currently available.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the aliphatic chain in this compound means it can exist in numerous conformations. Molecular mechanics and dynamics simulations are the preferred tools for exploring this conformational landscape.

Energy Minimization and Conformational Sampling

This process involves using a force field (a classical potential energy function) to calculate the energy of different spatial arrangements of the molecule.

Conformational Search: Algorithms would be used to systematically or stochastically explore the potential energy surface to identify stable low-energy conformers.

Energy Minimization: Each identified conformation would be subjected to geometry optimization to find the nearest local energy minimum.

This analysis would reveal the most likely shapes the molecule adopts, but specific research on this compound is not present in the literature.

Molecular Dynamics Simulations in Various Environments

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the system. An MD study of this compound would typically involve:

System Setup: Placing the molecule in a simulation box, often with a solvent (like water or an organic solvent) to mimic real-world conditions.

Simulation: Solving Newton's equations of motion for every atom in the system for a set period (from nanoseconds to microseconds).

Analysis: Analyzing the resulting trajectory to understand how the molecule moves, folds, and interacts with its environment.

No published studies have reported on molecular dynamics simulations specifically for this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For this compound, this could include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated, aiding in the structural elucidation of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to help assign peaks in experimental infrared and Raman spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths.

While these predictions are computationally feasible, no studies have published such predicted data for this compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (T), have become increasingly reliable in predicting NMR chemical shifts (δ) and coupling constants (J). nih.gov The most common approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). researchgate.net For flexible molecules like this compound, it is also crucial to consider a conformational analysis, as the observed NMR parameters are a Boltzmann-weighted average of the parameters for all significantly populated conformers. nih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₃ (N-CH₃) | 2.4 - 2.6 | 34 - 36 |

| C2-H (CH-OH) | 3.7 - 3.9 | 65 - 68 |

| C3-H₂ | 1.4 - 1.7 | 48 - 51 |

| C4-H (CH-N) | 2.8 - 3.0 | 58 - 61 |

| C5-H₃ (C4-CH₃) | 1.1 - 1.3 | 22 - 24 |

| C2'-H₃ (C2-CH₃) | 1.2 - 1.4 | 23 - 25 |

| OH | Variable (2.0 - 4.0) | - |

| NH | Variable (1.0 - 3.0) | - |

Spin-spin coupling constants can also be calculated and are particularly useful for determining stereochemistry. For instance, the coupling between the protons on C2 and C3, and between the protons on C3 and C4, would provide information about the preferred dihedral angles and thus the conformation of the molecule in solution.

Simulated Vibrational and Electronic Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies. nih.gov A frequency calculation on the optimized geometry of this compound would yield a set of normal modes, each with a corresponding frequency and intensity. These can be used to generate a theoretical spectrum that can be compared with experimental data for validation. nih.gov Key expected vibrational frequencies would include O-H and N-H stretching, C-H stretching, C-O and C-N stretching, and various bending modes.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive chromophores, significant absorption is expected only in the far UV region. The primary electronic transitions would be n → σ* transitions associated with the lone pairs on the oxygen and nitrogen atoms. Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra, providing information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities, respectively. psu.eduresearchgate.net

| Spectroscopic Technique | Predicted Key Absorptions/Transitions |

|---|---|

| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), 2850-3000 (C-H stretch), ~1100 (C-O stretch), ~1150 (C-N stretch) |

| Raman (cm⁻¹) | Strong C-H stretching and bending modes. |

| UV-Vis (nm) | λ_max < 200 nm (n → σ*) |

pKa and Protonation State Modeling in Aqueous and Non-Aqueous Media

The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton. For this compound, the secondary amine group is the most basic site and will be protonated at physiological pH. The hydroxyl group is significantly less acidic than water and will remain protonated under most conditions. Computational methods can predict pKa values through thermodynamic cycles. mdpi.com This typically involves calculating the Gibbs free energy change of the deprotonation reaction in the gas phase using DFT, and then accounting for the significant effects of solvation using a continuum model like PCM or the Solvation Model based on Density (SMD). peerj.comnih.gov

The choice of solvent is crucial, as the pKa can vary significantly between aqueous and non-aqueous media due to differences in solvent polarity and the ability to solvate ions. researchgate.net Modeling in non-aqueous solvents like DMSO or acetonitrile (B52724) follows a similar methodology but requires specific parameterization of the solvation model. nih.gov The protonation state of this compound at a given pH can be determined from its predicted pKa value using the Henderson-Hasselbalch equation.

| Solvent | Predicted pKa (of R-NH₂⁺-CH₃) | Methodology |

|---|---|---|

| Water | 10.5 - 11.5 | Isodesmic reaction with a reference amine, DFT (B3LYP/6-31G) with PCM. |

| DMSO | 9.0 - 10.0 | DFT (B3LYP/6-31G) with SMD. |

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the calculated wavefunction of a molecule that can be used to predict its reactivity and physicochemical properties, often in the context of Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.net These descriptors provide a quantitative basis for understanding how the electronic structure of a molecule influences its behavior.

Key descriptors for this compound would include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO is likely localized on the nitrogen and oxygen atoms, while the LUMO is expected to be a σ* anti-bonding orbital.

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack. For this compound, the most negative regions would be around the nitrogen and oxygen atoms.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -9.5 eV | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | ~ +1.5 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | ~ 11.0 eV | Indicator of chemical stability. |

| Dipole Moment | ~ 1.5 - 2.5 D | Indicates overall molecular polarity. |

| Molecular Surface Area | ~ 150 - 160 Ų | Relates to transport properties and intermolecular interactions. |

These descriptors could be used, for example, to build a QSAR model to predict the biological activity of a series of related amino alcohols.

Chemical Reactivity and Derivatization Studies of 4 Methyl 1 Methylamino Pentan 2 Ol

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group in 4-Methyl-1-(methylamino)pentan-2-ol is a primary site for various chemical modifications, including esterification, etherification, oxidation, and derivatization for analytical purposes.

Esterification and Etherification Studies

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. A notable example is the reaction with benzoyl chloride. In a patented process, 4-(methylamino)pentan-2-ol (B13901326) is reacted with benzoyl chloride in the presence of pyridine (B92270) and toluene (B28343) to produce 4-[benzoyl(methyl)amino]pentane-2-yl benzoate. nih.govgoogle.com This reaction results in the formation of a dibenzoate derivative, indicating that both the hydroxyl and the amino groups are acylated. nih.govgoogle.com The esterification of the hydroxyl group is a critical step in the synthesis of this and other related compounds.

General esterification reactions are often catalyzed by acids or bases. youtube.commedcraveonline.com For instance, the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid is a common method for ester synthesis. youtube.com

| Reactant | Reagent | Product | Reference |

| This compound | Benzoyl Chloride | 4-[benzoyl(methyl)amino]pentane-2-yl benzoate | nih.govgoogle.com |

| Alcohol (general) | Carboxylic Acid (with acid catalyst) | Ester | youtube.com |

Etherification: The conversion of the hydroxyl group to an ether (etherification) can be achieved under specific conditions. A general method for the etherification of amino alcohols involves a two-step process where the alcohol is first deprotonated with an alkali metal or an alkali metal alcoholate to form the corresponding alcoholate. google.com This intermediate is then reacted with an alkylating agent, such as an alkyl halide, to form the ether. google.com Care must be taken to avoid N-alkylation as a side reaction. google.com While specific studies on the etherification of this compound are not prevalent in the literature, the general principles of amino alcohol etherification would apply. google.com

| Reactant | General Method | Product | Reference |

| Amino Alcohol | 1. Deprotonation (e.g., with Na) 2. Alkylation (with alkyl halide) | Amino Ether | google.com |

Oxidation and Reduction Chemistry

Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 4-(methylamino)pentan-2-one. Various oxidizing agents can be employed for this transformation. A highly chemoselective method for the aerobic oxidation of unprotected amino alcohols utilizes a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system. nih.govresearchgate.net This system allows for the selective oxidation of the alcohol functionality without affecting the amino group. nih.govresearchgate.net Other methods for the oxidation of amino alcohols to amino carbonyl compounds have also been reported, including the use of manganese(IV) oxide. researchgate.net Supported gold nanoparticles have also been shown to be effective catalysts for the selective oxidation of amino alcohols to the corresponding amino acids under basic conditions, though this would involve oxidation of the resulting ketone as well. mdpi.comacs.org

| Reactant | Reagent/Catalyst | Product | Reference |

| Unprotected Amino Alcohols | AZADO/Copper catalyst | Amino Carbonyl Compounds | nih.govresearchgate.net |

| N-protected β-amino alcohols | Manganese(IV) oxide | N-protected α-amino aldehydes | researchgate.net |

| Amino Alcohols | Supported Gold Nanoparticles | Amino Acids | mdpi.comacs.org |

Reduction: The hydroxyl group of an alcohol is generally not reducible. However, the parent compound, this compound, can be synthesized via the reduction of the corresponding ketone, 4-(methylamino)pentan-2-one. nih.gov This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) in the presence of an electrophile like iodine, or lithium aluminum hydride (LiAlH4). acs.orgstackexchange.comjocpr.com

Derivatization for Enhanced Analytical Detectability

For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), the polarity of the hydroxyl group can be masked through derivatization to improve volatility and chromatographic performance. sigmaaldrich.com

For GC Analysis: Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comnih.gov Acylation with reagents like alkyl chloroformates can also be employed to create less polar and more volatile derivatives. core.ac.uk

For HPLC Analysis: Derivatization for HPLC often aims to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors. researchgate.netcreative-proteomics.com Reagents like benzoyl chloride can be used to introduce a UV-active benzoyl group. acs.org Other common derivatizing agents for alcohols and amines include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). creative-proteomics.com

| Analytical Technique | Derivatization Method | Common Reagents | Reference |

| GC-MS | Silylation | MSTFA, MTBSTFA | sigmaaldrich.comnih.gov |

| GC-MS | Acylation | Alkyl Chloroformates | core.ac.uk |

| HPLC | Benzoylation | Benzoyl Chloride | acs.org |

| HPLC | Dansylation | Dansyl Chloride | creative-proteomics.com |

| HPLC | FMOC Derivatization | FMOC-Cl | creative-proteomics.com |

Reactions at the Amine Moiety

The secondary amine in this compound is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and salt formation.

Acylation and Alkylation Reactions

Acylation: The secondary amine can be acylated by reacting with acid chlorides or anhydrides to form amides. As mentioned previously, the reaction of 4-(methylamino)pentan-2-ol with benzoyl chloride results in the acylation of both the hydroxyl and amino groups, forming N-(4-(benzoyloxy)pentan-2-yl)-N-methylbenzamide. nih.govgoogle.com This indicates that under the reaction conditions used, the amine is readily acylated.

Alkylation: As a secondary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction to yield a tertiary amine. ucalgary.cawikipedia.org However, these reactions can sometimes lead to a mixture of products due to the potential for the newly formed tertiary amine to react further with the alkyl halide, forming a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com The use of specific conditions, such as employing potassium hydride and triethylamine, can facilitate the N-alkylation of secondary amines with alkyl halides to produce tertiary amines in good yields. jst.go.jp

| Reactant | Reagent | Product | Reference |

| This compound | Benzoyl Chloride | N-(4-(benzoyloxy)pentan-2-yl)-N-methylbenzamide | nih.govgoogle.com |

| Secondary Amine (general) | Alkyl Halide | Tertiary Amine | ucalgary.cawikipedia.org |

| Secondary Amine (general) | Alkyl Halide (with KH and Et3N) | Tertiary Amine | jst.go.jp |

Formation of Amine Salts and Coordination Compounds

Amine Salts: Being a basic compound, the secondary amine of this compound readily reacts with acids to form the corresponding ammonium salts. alfa-chemistry.com This is a fundamental acid-base reaction. The salt formation increases the water solubility of the compound.

Coordination Compounds: Amino alcohols are excellent ligands for forming coordination compounds with various metal ions. alfa-chemistry.comtandfonline.com The nitrogen of the amine and the oxygen of the hydroxyl group can both act as donor atoms, allowing the molecule to function as a bidentate ligand, chelating to a metal center. tandfonline.com Lanthanide tris(β-diketonates) have been shown to form stable, highly coordinated complexes with amino alcohols, which can result in enhanced fluorescence and induced circular dichroism signals. acs.org While specific studies on the coordination complexes of this compound are not extensively documented, its structure suggests a strong potential to form stable chelate complexes with a variety of metal ions. tandfonline.comacs.org

| Reaction Type | Reactant | Product | Reference |

| Salt Formation | Acid | Ammonium Salt | alfa-chemistry.com |

| Coordination | Metal Ion (e.g., Lanthanide) | Metal-Amino Alcohol Complex | tandfonline.comacs.org |

Cyclization Reactions to Form Heterocycles

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. The most probable cyclization pathway involves the reaction of the amino and hydroxyl groups with a suitable electrophile to form a six-membered hexahydropyrimidine (B1621009) or a related heterocycle.

One of the most common cyclization reactions for 1,2- and 1,3-amino alcohols is the condensation with aldehydes or ketones to form oxazolidines and 1,3-oxazinanes, respectively. organic-chemistry.orgnih.govacs.org In the case of this compound, a 1,3-amino alcohol, reaction with an aldehyde or ketone would be expected to yield a substituted 1,3-oxazinane (B78680). The general mechanism for this reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization. nih.govnih.gov

The reaction is typically reversible and can be influenced by reaction conditions such as solvent and temperature. nih.gov The use of dehydrating agents or a Dean-Stark trap can drive the equilibrium towards the formation of the cyclic product. nih.gov

A plausible reaction scheme for the cyclization of this compound with a generic aldehyde (R-CHO) is depicted below:

Scheme 1: Proposed Cyclization of this compound with an Aldehyde

Reactants: this compound, Aldehyde Product: Substituted 1,3-Oxazinane

The reaction of amino alcohols with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI), can lead to the formation of cyclic carbamates (oxazolidinones). acs.org This transformation provides a route to five, six, and seven-membered heterocyclic rings.

| Reactant 1 | Reactant 2 | Expected Heterocyclic Product | Reaction Type |

| This compound | Aldehyde/Ketone | Substituted 1,3-Oxazinane | Condensation |

| This compound | Phosgene/CDI | Substituted Oxazinan-2-one | Cyclization |

| This compound | Dicarboxylic acid/anhydride | Lactam | Amidation/Cyclization |

Stereoselective Transformations of this compound

The presence of two stereocenters in this compound (at C2 and C4) implies the existence of four possible stereoisomers (two diastereomeric pairs of enantiomers). The inherent chirality of this molecule can be exploited in stereoselective transformations, where the existing stereocenters direct the formation of new stereocenters with a specific configuration.

Chiral amino alcohols are valuable synthons in asymmetric synthesis, often used as chiral auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.com For instance, when this compound is used in a cyclization reaction, the stereochemistry of the starting material can influence the relative stereochemistry of the substituents on the newly formed heterocyclic ring. Studies on similar chiral 1,2-amino alcohols have shown that the condensation with aldehydes can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer of the resulting oxazolidine (B1195125). mdpi.com

The stereochemical outcome of reactions involving this compound can be predicted based on established models of asymmetric induction. For example, in the reduction of a ketone derived from the oxidation of the secondary alcohol in this compound, the existing stereocenter at C4 would likely direct the approach of the reducing agent, leading to a diastereoselective formation of one of the possible diastereomeric alcohols.

| Transformation | Chiral Influence | Expected Outcome |

| Cyclization with an aldehyde | The stereocenters at C2 and C4 | Diastereoselective formation of a specific 1,3-oxazinane isomer |

| Reduction of the corresponding ketone | The stereocenter at C4 | Diastereoselective formation of one alcohol diastereomer |

| Use as a chiral ligand | Coordination to a metal center | Enantioselective catalysis of a reaction |

Mechanistic Investigations of Key Reactions Involving this compound

The formation of an oxazolidine from an amino alcohol and an aldehyde is a well-understood process. nih.govmdpi.com The reaction is believed to proceed through two key equilibria: the formation of an imine between the amine and the aldehyde, and the formation of a hemiaminal between the alcohol and the aldehyde. The intramolecular cyclization of the hemiaminal or the intramolecular attack of the hydroxyl group on the iminium ion leads to the final oxazolidine product. mdpi.com The exact pathway can depend on the reaction conditions and the nature of the substrates.

Proposed General Mechanism for the Formation of a 1,3-Oxazinane from this compound and an Aldehyde:

Nucleophilic attack of the secondary amine on the aldehyde carbonyl group to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form an iminium ion.

Intramolecular nucleophilic attack of the hydroxyl group on the iminium ion to form the six-membered 1,3-oxazinane ring.

Alternatively, the reaction could proceed via initial formation of a hemiacetal between the alcohol and the aldehyde, followed by intramolecular attack by the amine. However, the greater nucleophilicity of the amine makes the former pathway more likely.

In Vitro Biochemical and Biophysical Studies of 4 Methyl 1 Methylamino Pentan 2 Ol

Ligand-Receptor Binding Studies on Model Biological Systems (Excluding Human Clinical Data)

Comprehensive ligand-receptor binding studies for 4-Methyl-1-(methylamino)pentan-2-ol on model biological systems are not extensively available in peer-reviewed literature. While this compound is structurally related to other sympathomimetic amines, specific data on its binding affinity and selectivity for various receptors remain to be fully elucidated.

Exploration of Molecular Interactions with Purified Proteins and Enzymes

Detailed studies exploring the direct molecular interactions of this compound with a wide range of purified proteins and enzymes are limited. Research into its binding kinetics, thermodynamics, and the specific amino acid residues involved in potential binding pockets has not been extensively published.

Enzyme Inhibition or Activation Mechanisms (in vitro)

There is a lack of specific in vitro studies detailing the mechanisms by which this compound may inhibit or activate key enzymes. Consequently, its inhibitory constants (Ki) or activation constants (Ka) for specific enzymatic targets have not been established.

Membrane Permeability and Partition Coefficient Determinations (in vitro models)

Quantitative data on the membrane permeability and partition coefficient of this compound from in vitro models such as Parallel Artificial Membrane Permeability Assays (PAMPA) are not readily found in the scientific literature. These parameters are crucial for predicting the compound's absorption and distribution characteristics.

Metabolic Stability and Biotransformation Pathways (in vitro enzymatic models)

Investigations into the metabolic stability and biotransformation of this compound using in vitro systems like liver microsomes or hepatocytes are not well-documented. The specific cytochrome P450 (CYP) isozymes or other enzymes involved in its metabolism, and the resulting metabolites, have not been fully characterized.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biochemical Contexts

Systematic Structure-Activity Relationship (SAR) studies focusing on derivatives of this compound within biochemical contexts are not extensively reported. Such studies would be valuable for understanding how structural modifications to the parent molecule influence its biological activity.

Systematic Modification and Activity Profiling

A detailed and systematic modification of the this compound structure, coupled with comprehensive activity profiling, has not been a primary focus of published research. The table below illustrates a hypothetical framework for how such a study might be designed, though specific experimental data is currently unavailable.

| Compound | Modification from Parent Structure | Hypothetical Activity Endpoint | Observed Activity (Relative to Parent) |

| This compound | Parent Compound | Baseline | 1.0 |

| Derivative A | N-demethylation | Receptor Binding Affinity | Data Not Available |

| Derivative B | Hydroxyl group oxidation | Enzyme Inhibition | Data Not Available |

| Derivative C | Alkyl chain extension | Membrane Permeability | Data Not Available |

| Derivative D | Introduction of aromatic ring | Metabolic Stability | Data Not Available |

Insights into Pharmacophore Features (Conceptual)

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While specific in vitro studies detailing the comprehensive pharmacophore model for this compound are not extensively available in the public domain, a conceptual model can be derived from its fundamental chemical structure.

The key structural components of this compound that are likely to be crucial for its interaction with a biological target include:

A Hydrogen Bond Donor: The secondary amine (–NH– group) can act as a hydrogen bond donor.

A Hydrogen Bond Acceptor: The hydroxyl (–OH group) and the nitrogen atom of the secondary amine can both function as hydrogen bond acceptors.

Hydrophobic/Aliphatic Moieties: The isobutyl group and the methyl groups contribute to the molecule's hydrophobicity, potentially interacting with non-polar pockets in a target protein.

Chiral Centers: The molecule possesses two stereocenters, at carbon 2 (C2) and carbon 4 (C4), which can lead to four possible stereoisomers. The specific spatial arrangement of the functional groups in each stereoisomer will significantly influence its binding affinity and selectivity for a biological target.

Based on these features, a conceptual pharmacophore model for this compound can be proposed. This model would highlight the critical distances and spatial relationships between the hydrogen bond donor, hydrogen bond acceptor, and hydrophobic regions. The precise nature of this model would be dependent on the specific topology of the binding site of its biological partner.

For instance, interaction with a hypothetical receptor might involve the hydroxyl group and the secondary amine forming hydrogen bonds with specific amino acid residues (e.g., serine, threonine, aspartate, glutamate), while the aliphatic side chain fits into a hydrophobic cavity. The stereochemistry of the molecule would be paramount in ensuring the correct orientation of these functional groups for optimal binding.

Further in silico modeling and empirical structure-activity relationship (SAR) studies would be necessary to validate and refine this conceptual pharmacophore model. Such studies would involve synthesizing and testing analogs of this compound to probe the importance of each pharmacophoric feature.

Advanced Analytical Methodologies for Research Applications of 4 Methyl 1 Methylamino Pentan 2 Ol

Development of Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is a cornerstone of chemical analysis, providing the means to separate complex mixtures into their individual components. For 4-Methyl-1-(methylamino)pentan-2-ol, both chiral and achiral chromatographic methods are indispensable for ensuring the quality and integrity of research findings.

Due to the presence of a stereocenter, this compound can exist as different stereoisomers. Chiral chromatography is a specialized technique used to separate these enantiomers, which is crucial for understanding their distinct biological activities. Polysaccharide-based chiral stationary phases (CSPs) are widely utilized for their broad chiral recognition capabilities in separating a vast array of chiral compounds. windows.net The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation of the enantiomers of this compound. The determination of enantiomeric excess, a measure of the purity of one enantiomer over the other, is a key application of this technique. nih.gov

A typical approach involves a systematic screening of various chiral stationary phases and mobile phase compositions to identify the conditions that yield the best resolution between the enantiomeric peaks.

Table 1: Example Parameters for Chiral HPLC Method Development

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cyclodextrin-based |

| Mobile Phase | Hexane/Isopropanol | Methanol (B129727)/Acetonitrile (B52724) | Phosphate Buffer/Methanol |

| Detection | UV/Vis | Circular Dichroism | Mass Spectrometry |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of this compound. unirioja.es These methods are adept at separating the target compound from impurities that may be present from the synthesis process or degradation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of a wide range of compounds. nih.gov For this compound, a reversed-phase HPLC method is commonly employed. unirioja.es

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. The analysis of this compound by GC often requires derivatization to increase its volatility and improve its chromatographic behavior. cipac.org A flame ionization detector (FID) is commonly used for quantification due to its robust and linear response.

Table 2: General Parameters for HPLC and GC Purity Analysis

| Parameter | HPLC | GC |

| Column | C18 reversed-phase | Capillary column (e.g., DB-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |

| Detector | UV/Vis or Diode Array | Flame Ionization (FID) |

| Temperature | Ambient or controlled | Temperature-programmed |

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the definitive identification of compounds and the detection of minute quantities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the structural confirmation of this compound. Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. This method is also highly sensitive, enabling the detection of trace amounts of the compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for analyzing this compound in complex biological or environmental matrices. researchgate.netnih.govpreprints.org The initial separation by LC simplifies the mixture before it enters the tandem mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the detection and quantification of the target analyte even in the presence of a high background of interfering substances. nih.gov This is particularly important in research applications where the compound may be present at very low concentrations.

Table 3: Comparison of GC-MS and LC-MS/MS for Analysis

| Feature | GC-MS | LC-MS/MS |

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for a wider range of polarities and volatilities |

| Matrix Effects | Can be significant | Can be mitigated with appropriate sample preparation and MS/MS |

| Sensitivity | High | Very high, especially with MS/MS |

| Structural Information | Provides fragmentation patterns for identification | Provides precursor and product ion information for high confidence identification |

Quantitative Analysis Methodologies in Research Matrices

Accurate quantification of this compound in various research matrices, such as biological fluids or environmental samples, is critical for many research studies. LC-MS/MS is often the method of choice for this purpose due to its high sensitivity, selectivity, and wide dynamic range. nih.gov

The development of a quantitative LC-MS/MS method involves several key steps, including:

Method Optimization: Fine-tuning of chromatographic and mass spectrometric parameters to achieve optimal signal for the analyte.

Sample Preparation: Developing an efficient extraction procedure to isolate the analyte from the matrix and remove potential interferences. This may involve techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Method Validation: A thorough validation process is conducted to ensure the method is accurate, precise, reproducible, and robust. This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.

Table 4: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |

Internal Standard and Calibration Curve Development

The use of an internal standard (IS) is a cornerstone of quantitative analytical chemistry, particularly in chromatographic techniques like GC-MS and LC-MS/MS. An IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality control samples. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.

For the analysis of this compound, an ideal internal standard would be an isotopically labeled version of the compound itself, such as this compound-d3 or -¹³C₃. Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, leading to similar behavior during extraction, derivatization (if necessary), and chromatographic separation. waters.comnih.govacanthusresearch.com This co-elution and similar ionization efficiency significantly improve the accuracy and precision of quantification by compensating for matrix effects, which are common in complex biological or environmental samples. nih.gov

In the absence of a commercially available isotopically labeled standard, a structurally similar compound (an analogue) can be used. For this compound, a potential analogue internal standard could be another amino alcohol with a similar chain length and polarity that is not present in the samples being analyzed. However, the use of an analogue IS may not fully compensate for matrix effects and extraction variability as effectively as a stable isotope-labeled standard. nih.gov

The development of a calibration curve is essential for quantifying the concentration of this compound in a sample. A series of calibration standards are prepared by spiking known concentrations of the analyte and a constant concentration of the internal standard into a matrix that is identical or as similar as possible to the unknown samples. The instrument's response is then measured for both the analyte and the internal standard.

A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte. The relationship between the concentration and the response ratio is typically linear over a specific concentration range. The linearity of the calibration curve is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99 for bioanalytical methods. For the analysis of related aliphatic amines, linear relationships with R² values of 0.997 have been reported.

Table 1: Illustrative Calibration Curve Parameters for Aliphatic Amines

| Analyte | Concentration Range (mg/L) | Linear Equation | Coefficient of Determination (R²) |

| Methylamine (B109427) | 2 - 25 | y = 35.318x + c | 0.997 |

| Dimethylamine | Not Specified | Not Specified | > 0.99 |

| Trimethylamine | Not Specified | Not Specified | > 0.99 |

| Triethylamine | Not Specified | Not Specified | > 0.99 |

Note: This table is illustrative and based on data for other aliphatic amines. Specific parameters for this compound would need to be experimentally determined.

Method Validation for Accuracy and Precision

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound, validation would focus on several key parameters, with accuracy and precision being of utmost importance.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the range of the calibration curve. The concentration of the analyte in the QC samples is known, and the accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. For many applications, an accuracy of within ±15% of the nominal value is considered acceptable, except at the lower limit of quantification (LLOQ), where ±20% is often accepted.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intra-day precision (repeatability): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.

Inter-day precision (intermediate precision): The precision obtained when the analysis is performed in the same laboratory on different days, by different operators, or with different equipment.

Acceptable precision is generally an RSD of ≤15% for QC samples, and ≤20% for the LLOQ. In the development of a GC-MS method for other complex plant-based substances, intra-day and inter-day precision of ≤2.56% and accuracy between 98.3–101.60% have been achieved, demonstrating the high level of performance possible with well-validated chromatographic methods.

Table 2: Illustrative Method Validation Data for Related Compounds

| Parameter | Low QC | Medium QC | High QC |

| Accuracy (% Recovery) | |||

| Hypothetical Data | 95.5% | 102.3% | 98.9% |

| Intra-day Precision (% RSD) | |||

| Hypothetical Data | 4.8% | 3.1% | 2.5% |

| Inter-day Precision (% RSD) | |||

| Hypothetical Data | 6.2% | 4.5% | 3.8% |

Note: This table presents hypothetical data to illustrate the concepts of accuracy and precision. Actual validation data for this compound would need to be generated through rigorous experimental work.

Future Directions and Emerging Research Avenues for 4 Methyl 1 Methylamino Pentan 2 Ol

Design and Synthesis of Advanced Derivatives as Chemical Probes

The development of novel chemical probes is essential for understanding complex biological systems and for advancements in diagnostics. The bifunctional nature of 4-Methyl-1-(methylamino)pentan-2-ol provides a scaffold for the synthesis of advanced derivatives that can act as highly specific chemical probes.

Future research could focus on the strategic modification of the hydroxyl and methylamino groups to introduce reporter moieties, such as fluorophores or biotin tags. For instance, derivatization with solvatochromic fluorophores, like 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), could yield probes whose fluorescence emission is highly sensitive to the polarity of their microenvironment. nih.gov This property would be invaluable for studying protein-ligand interactions or for sensing changes in cellular environments.

The synthesis of thiol-reactive derivatives represents another promising avenue. By incorporating electrophilic groups capable of forming covalent bonds with cysteine residues in proteins, these derivatives could be used for targeted protein labeling and visualization. The design of a suite of such labeling agents with varying linker types would allow for an empirical approach to identifying constructs with optimal fluorescence properties for specific biological applications. nih.gov

Table 1: Potential Advanced Derivatives of this compound as Chemical Probes

| Derivative Type | Potential Reporter Group | Synthetic Strategy | Potential Application |

| Fluorescent Probe | Solvatochromic Fluorophore (e.g., 4-DMN) | Acylation of the amine or etherification of the alcohol | Sensing changes in microenvironment polarity, protein binding studies |

| Biotinylated Probe | Biotin | Amide coupling to the amine | Affinity-based purification and detection of interacting biomolecules |

| Thiol-Reactive Probe | Maleimide or Iodoacetamide | Functionalization of the amine or alcohol with a linker containing the reactive group | Covalent labeling of proteins for imaging and functional studies |

Integration into Complex Molecular Architectures and Functional Materials

The incorporation of this compound into larger, more complex molecular architectures could lead to the development of novel functional materials with tailored properties. Its ability to act as a ligand for metal ions opens up possibilities in the field of metal-organic frameworks (MOFs).

MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govnih.gov The chiral nature of this compound could be exploited to synthesize chiral MOFs, which are of significant interest for enantioselective separations and asymmetric catalysis. Future work could involve the synthesis of polytopic organic linkers derived from this amino alcohol for the construction of novel MOFs with unique network topologies and functionalities. nih.govrsc.org

Furthermore, its structure is amenable to polymerization. As a monomer, it could be integrated into polymers, imparting specific properties such as chirality and metal-binding capabilities. For instance, its use as a non-phthalate internal donor in Ziegler-Natta catalysts for propylene polymerization has been noted. smolecule.com Further exploration in polymer chemistry could lead to the development of new specialty polymers and performance materials.

Application in Asymmetric Catalysis as Chiral Ligands or Auxiliaries

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral amino alcohols are a well-established class of ligands and auxiliaries for a wide range of enantioselective transformations. mdpi.com

The structural features of this compound make it an attractive candidate for development as a chiral ligand. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. The design and synthesis of new chiral ligands based on this scaffold could lead to highly efficient and selective catalysts for reactions such as asymmetric additions, hydrogenations, and cycloadditions. mdpi.combeilstein-journals.org The modular nature of its synthesis would allow for the tuning of steric and electronic properties to optimize catalyst performance for specific applications. nih.gov

Derivatives of this compound could also serve as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical course of a reaction before being cleaved. This approach has been successfully employed in a variety of asymmetric syntheses.

Exploration of Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, functional supramolecular structures is a key focus of this field.

By introducing hydrophobic moieties, such as long alkyl chains, to the this compound scaffold, amphiphilic derivatives could be synthesized. rsc.orgnih.govnih.gov These amphiphiles could then self-assemble in aqueous media to form various nanostructures, including micelles, vesicles, and supramolecular gels. rsc.orgnih.govmdpi.com The formation and properties of these assemblies would be dictated by a delicate balance of hydrogen bonding, hydrophobic interactions, and van der Waals forces. tue.nl

The resulting supramolecular gels could have applications in areas such as drug delivery and tissue engineering. mdpi.comnih.gov For instance, a gel could be designed to encapsulate a therapeutic agent and release it in a controlled manner in response to a specific stimulus. nih.gov The inherent chirality of the building block could also lead to the formation of chiral aggregates with interesting chiroptical properties.

Predictive Modeling and Machine Learning for Structure-Property Correlations

In recent years, computational methods, including predictive modeling and machine learning, have become indispensable tools in chemical research. These approaches can accelerate the discovery and optimization of new molecules with desired properties by establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR).

For this compound and its derivatives, these computational tools could be applied to predict a wide range of properties, from catalytic activity to self-assembly behavior. For example, 4D-QSAR analysis could be used to build predictive models for the enantioselectivity of catalysts derived from this amino alcohol, guiding the design of more effective ligands. nih.gov